2,3-Dihydro-1H-spiro[isoquinoline-4,4'-oxane]
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Overview
Description
2,3-Dihydro-1H-spiro[isoquinoline-4,4'-oxane] is a chemical compound with the molecular formula C₁₃H₁₇NO and a molecular weight of 203.28 g/mol. This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are joined at a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-oxane] typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the intramolecular cyclization of a linear precursor containing both isoquinoline and oxane moieties. This reaction often requires the use of strong acids or bases as catalysts and may be performed under high-temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-oxane] can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under appropriate conditions.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can produce dihydroisoquinoline derivatives.
Substitution: Substitution reactions can result in the formation of various substituted isoquinolines.
Scientific Research Applications
2,3-Dihydro-1H-spiro[isoquinoline-4,4'-oxane] has several scientific research applications across different fields:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
2,3-Dihydro-1H-spiro[isoquinoline-4,4'-oxane] can be compared with other spiro compounds, such as spiro[isoquinoline-4,4'-oxane] and spiro[benzofuran-4,4'-oxane]. These compounds share the spiro structure but differ in their ring systems and substituents. The unique structural features of 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-oxane] contribute to its distinct chemical and biological properties.
Comparison with Similar Compounds
Spiro[isoquinoline-4,4'-oxane]
Spiro[benzofuran-4,4'-oxane]
Spiro[chromene-4,4'-oxane]
Properties
IUPAC Name |
spiro[2,3-dihydro-1H-isoquinoline-4,4'-oxane] |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-12-11(3-1)9-14-10-13(12)5-7-15-8-6-13/h1-4,14H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUZCZGCPZPDQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNCC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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